Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Overview
Description
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is a steroid compound with the molecular formula C19H30O4 and a molecular weight of 322.4 g/mol. It is known for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
Target of Action
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-, also known as Androsterone, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone . It is a metabolite of testosterone and dihydrotestosterone (DHT) .
Mode of Action
Androsterone interacts with its targets, primarily androgen receptors, in a similar manner to other androgens. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . Androsterone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor .
Biochemical Pathways
Androsterone is a part of the androgenic pathway, which is responsible for the development and maintenance of male characteristics. It is a metabolite of testosterone and DHT, and can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . This bypasses conventional intermediates such as androstanedione and testosterone .
Pharmacokinetics
It is metabolized by enzymes such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .
Result of Action
Androsterone’s action results in a variety of effects at the molecular and cellular level. As a weak androgen, it may contribute to the development and maintenance of male characteristics. As a neurosteroid, it can act as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes, proteins, and other biomolecules. It is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . It can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .
Cellular Effects
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- influences cell function by acting as a weak androgen . It can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a weak neurosteroid that can cross into the brain and could have effects on brain function .
Metabolic Pathways
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is involved in metabolic pathways related to testosterone and DHT . It interacts with enzymes such as 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- has several scientific research applications:
Anti-inflammatory and Antioxidant Properties: It has been studied for its potential to reduce inflammation and scavenge free radicals.
Bone Health: It may play a role in estrogen signaling and improving bone mineral density.
Neurodegenerative Diseases: Potential neuroprotective effects in conditions like Alzheimer’s and Parkinson’s diseases.
Comparison with Similar Compounds
Similar Compounds
Androsterone: An endogenous steroid hormone with similar anti-inflammatory and antioxidant properties.
Epiandrosterone: A stereoisomer of androsterone with similar biological activities.
Etiocholanolone: Another metabolite of testosterone with similar properties.
Uniqueness
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
(3S,5S,6R,7R,8R,9S,10R,13S,14S)-3,6,7-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-18-7-5-10(20)9-13(18)16(22)17(23)15-11-3-4-14(21)19(11,2)8-6-12(15)18/h10-13,15-17,20,22-23H,3-9H2,1-2H3/t10-,11-,12-,13+,15-,16+,17+,18+,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQKPOLNDSLJIW-DIGZGGAZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C(C(C3C2CCC4(C3CCC4=O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1[C@H]([C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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